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Compound of Interest

Compound Name: C21H18CINO4S

Cat. No.: B13026921

Get Quote

Executive Summary

The compound C21H18CINO4S is a synthetic thiazole derivative characterized by a 4-

chlorophenyl group, a 3,4-dimethoxystyryl moiety, and an acetic acid tail. Its structural motif
places it within the class of thiazoleacetic acid derivatives, a chemical family frequently
explored for their potent biological activity as PPAR agonists (specifically PPAR

or dual PPAR
/

) and aldose reductase inhibitors. This guide details its chemical identity, synthesis pathways,
mechanism of action, and experimental handling protocols for research applications.

Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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Identifier Value

2-[4-(4-chlorophenyl)-2-[(E)-2-(3,4-

IUPAC Name dimethoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic
acid
C
H
Molecular Formula
CINO
S
Molecular Weight 415.89 g/mol
Monoisotopic Mass 415.0645 Da
InChlKey DJFFBMJQGIDBFH-ONNFQVAWSA-N
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(S2)CC(
SMILES
=0)0O)C3=CC=C(C=C3)Cl)OC
ChEMBL ID CHEMBL1401121

Structural Features

The molecule is built around a central 1,3-thiazole ring, which serves as a scaffold orienting
three distinct functional domains:

e Hydrophobic Tail (Position 2): An (E)-3,4-dimethoxystyryl group. The trans (E) configuration
is critical for binding affinity, mimicking the fatty acid chains of endogenous ligands.

o Lipophilic Core (Position 4): A 4-chlorophenyl ring enhances lipophilicity and pi-stacking
interactions within the receptor binding pocket.

o Acidic Head (Position 5): An acetic acid moiety (-CH
COOH). This carboxylate group is the pharmacophore responsible for ionic interactions (salt

bridges) with polar residues (e.g., Histidine, Tyrosine) in the ligand-binding domain (LBD) of
target proteins like PPARs.
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Synthesis & Manufacturing

The synthesis of this compound typically follows the Hantzsch Thiazole Synthesis, a robust
method for constructing the thiazole core from an

-haloketone and a thioamide.

Retrosynthetic Analysis

e Precursor A: (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioamide (Cinnamothioamide
derivative).

e Precursor B: Ethyl 3-bromo-4-(4-chlorophenyl)-4-oxobutanoate (

-bromo-

-keto ester).

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Thioamide

o Reactants: 3,4-Dimethoxycinnamic acid is converted to its amide via acid chloride (using
SOCI

then NH

).

e Thionation: The amide is treated with Lawesson’s Reagent in refluxing toluene to yield the
corresponding thioamide: (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioamide.

Step 2: Hantzsch Cyclization
e Condensation: Dissolve Precursor A (1.0 eq) and Precursor B (1.1 eq) in ethanol.

o Reflux: Heat the mixture at reflux (78°C) for 4—6 hours. The nitrogen of the thioamide attacks
the

-carbon of the haloketone, followed by cyclodehydration to form the thiazole ring.
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o Workup: Cool to room temperature. The intermediate ester precipitates or is extracted with
ethyl acetate.

Step 3: Hydrolysis

» Saponification: Treat the ethyl ester intermediate with LiOH (2.0 eq) in a THF/Water (1:1)
mixture.

 Acidification: Stir at room temperature for 2 hours, then acidify with 1N HCI to pH 3—4.

 Purification: The precipitate is filtered, washed with water, and recrystallized from
ethanol/water to yield the final acid C21H18CINO4S.

Synthesis Pathway Diagram
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Figure 1: Hantzsch thiazole synthesis pathway for C21H18CINOA4S.

Mechanism of Action & Biological Activity
Primary Target: PPAR Agonism

Based on its structural homology to GW501516 and inclusion in NAFLD databases, this
compound functions as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator.

e Mechanism: The acidic head group binds to the Tyr473 residue (in PPAR

) or Tyr464 (in PPAR

) of the activation function 2 (AF-2) helix. The hydrophobic tail (dimethoxystyryl) occupies the
large hydrophobic pocket, stabilizing the receptor in an active conformation.
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» Physiological Effect: Activation recruits co-activators (e.g., PGC-1

), driving the transcription of genes involved in fatty acid oxidation (e.g., CPT1, PDK4) and
mitochondrial biogenesis.

Therapeutic Relevance

o NAFLD/NASH: Reduces hepatic lipid accumulation by enhancing

-oxidation.

o Metabolic Syndrome: Improves insulin sensitivity and lipid profiles.

Signaling Pathway Diagram
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Figure 2: Proposed mechanism of action via PPAR signaling pathway.

Experimental Handling & Protocols
Physicochemical Properties
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Property Data
N Soluble in DMSO (>20 mg/mL), DMF. Poorly
Solubility ]
soluble in water.
- Stable at -20°C (solid) for 2 years. Solutions in
Stability
DMSO stable for 1 month at -80°C.
Appearance White to off-white solid.

In Vitro PPAR Reporter Assay Protocol

To validate biological activity, a luciferase reporter assay is recommended.
o Cell Culture: Seed HEK293T cells in 96-well plates (20,000 cells/well) in DMEM + 10% FBS.
» Transfection: After 24h, co-transfect cells with:

o Expression plasmid for human PPAR

(or

)-

o PPRE-Luciferase reporter plasmid (contains PPAR response elements).
o Renilla luciferase plasmid (for normalization).
e Treatment:
o Dissolve C21H18CINO4S in DMSO to 10 mM stock.
o Treat cells with serial dilutions (1 nM to 10
M) for 24 hours. Include GW501516 as a positive control.

o Measurement: Lyse cells and measure Firefly and Renilla luminescence using a Dual-

Luciferase Assay System.
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Analysis: Calculate Fold Activation relative to DMSO vehicle control. Plot dose-response
curve to determine EC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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